2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide -

2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Catalog Number: EVT-3586037
CAS Number:
Molecular Formula: C24H25N3O3S
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (Ponatinib)

Compound Description: Ponatinib is a tyrosine kinase inhibitor, specifically a potent pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] It is used in the treatment of chronic myeloid leukemia (CML), especially in cases resistant to other therapies. []

Relevance: While Ponatinib shares the benzamide core and a substituted phenylpiperazine moiety with the target compound, its structure diverges significantly with the inclusion of an imidazopyridazine group and a triple bond linker. [] The structural differences highlight the diversity possible even within a class of compounds targeting similar biological pathways.

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds was synthesized as potential therapeutic agents for Alzheimer's disease. [] They were investigated for their inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. [] Among these, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide exhibited excellent inhibitory activity, comparable to the reference standard Eserine. []

Relevance: This series shares the benzamide core, the substituted phenyl group, and the piperazine ring with the target compound, 2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. [] The key difference lies in the replacement of the thienylcarbonyl group with a furoyl group. This substitution highlights the exploration of different heterocyclic rings while maintaining the core structure, likely aiming to optimize activity against the target enzyme.

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] It demonstrates the importance of the benzylic substituent in controlling receptor selectivity and potency within its chemical class. []

Relevance: Although Sch-417690/Sch-D shares the piperazine ring system with the target compound, the overall structures differ significantly. [] Sch-417690/Sch-D incorporates a pyrimidinylcarbonyl group, a methylpiperidine ring, and a trifluoromethylphenyl moiety, none of which are present in the target compound. [] This difference highlights the diverse structural motifs that can be incorporated into compounds targeting similar biological processes, in this case, viral inhibition.

N-(4-Methyl phenyl)-2-(3-nitro-benzamido) benzamide

Compound Description: This bis-amide compound was synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline. [] Its crystal structure reveals the influence of N–H···O and C–H···O hydrogen bonds on the crystal lattice. []

Compound Description: Imatinib mesylate is an antileukemic cytostatic drug used in cancer therapy. [] It is a tyrosine kinase inhibitor that specifically targets BCR-ABL, a protein implicated in chronic myeloid leukemia. [, ] This molecule is typically characterized in its salt forms, but its freebase form has also been structurally characterized. []

Relevance: Imatinib mesylate shares a significant structural similarity with the target compound. [, ] Both molecules feature a benzamide core, a substituted phenylpiperazine moiety, and an aromatic ring linked to the phenyl group through an amino substituent. The key difference lies in the specific aromatic ring system; Imatinib mesylate incorporates a pyridinylpyrimidine system, while the target compound utilizes a thienylcarbonyl group. [, ] This subtle variation highlights how minor modifications can lead to significant differences in biological activity and target specificity.

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a potent and highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It exhibits potent antiplatelet activity by inhibiting serotonin-amplified platelet aggregation. [, ] APD791 also demonstrated oral bioavailability and a favorable safety profile in preclinical studies. [, ]

Relevance: While APD791 shares the benzamide core with the target compound, their structures diverge significantly beyond that. [, ] APD791 incorporates a methylpyrazole group, a morpholinoethoxy chain, and lacks the piperazine ring present in 2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. [, ] This comparison underscores how modifications to the core structure can lead to compounds targeting entirely different receptors and therapeutic areas.

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

Compound Description: Itraconazole is a triazole antifungal medication. [] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. [] Structurally, itraconazole features a complex structure with multiple heterocyclic rings and a dichlorophenyl group. []

Relevance: Itraconazole, while structurally distinct from the target compound, shares the piperazine ring system. [] This commonality highlights the presence of this ring system in a diverse range of pharmacological agents, likely due to its ability to modulate drug-target interactions.

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, , ] This drug candidate has been explored as a potential treatment for type 2 diabetes. [] MK-0767 is metabolized primarily by CYP3A4, with the TZD ring being the primary site of metabolism. [, ] It shows species-specific differences in its metabolism, with flavin monooxygenases playing a more significant role in rats and dogs compared to humans and monkeys. []

Compound Description: This compound is a 2-methoxy-substituted derivative of pyrazolo[3,4-b]pyridine. [] Its crystal structure reveals a gauche conformation of the thiophene ring and the presence of intra- and intermolecular hydrogen bonding. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523 is a novel compound with a high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter. [, ] It has demonstrated antidepressant-like effects in animal models. [, ] Its mechanism of action involves increasing acetylcholine release in the brain, potentially through the stimulation of sigma and 5-HT1A receptors. [, ]

3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

Compound Description: GR-55562 and its O-methylated analogs have been used to study the influence of alkylamino side chain conformation on the binding affinity and intrinsic activity at 5-HT1B receptors. [] Modifications to the alkylamino side chain can alter the compound's functional activity from a neutral antagonist to a partial agonist at the h5-HT1B receptor. []

4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound contains a piperazine ring and its degradation kinetics have been studied in aqueous solutions under varying pH and temperature conditions. [, ] The study revealed that the compound undergoes hydrolysis via specific acid- and base-catalyzed reactions, along with spontaneous water-catalyzed degradation. [, ]

4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐one

Compound Description: This compound is a useful reagent for peptide coupling reactions. [] Its synthesis involves a three-step procedure from 4-methoxy-3-buten-2-one. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound contains a benzamide group and its crystal structure reveals a deviation from the ideal boat conformation for the central eight-membered ring due to steric hindrance. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl-sulfonamide analog that acts as a selective NLRP3 inflammasome inhibitor. [] It has shown potential as a disease-modifying agent for treating neurological disorders, including multiple sclerosis (MS). [] Its mechanism of action involves interfering with NLRP3/ASC interaction, which is crucial for the activation of the NLRP3 inflammasome. []

Properties

Product Name

2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

IUPAC Name

2-methoxy-3-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H25N3O3S/c1-17-5-3-6-20(22(17)30-2)23(28)25-18-8-10-19(11-9-18)26-12-14-27(15-13-26)24(29)21-7-4-16-31-21/h3-11,16H,12-15H2,1-2H3,(H,25,28)

InChI Key

OCYVFGUQNVYCIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.